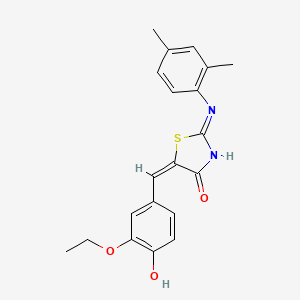

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one

Descripción

The compound "(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one" is a thiazolidin-4-one derivative characterized by a conjugated system with dual substituents: a 2,4-dimethylphenylimino group at position 2 and a 3-ethoxy-4-hydroxybenzylidene moiety at position 3. The (2E,5E) stereochemistry indicates that both the imino and benzylidene groups adopt trans configurations, influencing molecular planarity and intermolecular interactions. This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related thiazolidinone analogs .

The 3-ethoxy-4-hydroxybenzylidene group introduces hydrogen-bonding capabilities (via the hydroxyl group) and moderate lipophilicity (via the ethoxy group), while the 2,4-dimethylphenylimino substituent enhances steric bulk and electron-donating effects. These features distinguish it from simpler thiazolidinones and may optimize pharmacokinetic profiles, such as membrane permeability and metabolic stability .

Propiedades

IUPAC Name |

(5E)-2-(2,4-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-25-17-10-14(6-8-16(17)23)11-18-19(24)22-20(26-18)21-15-7-5-12(2)9-13(15)3/h5-11,23H,4H2,1-3H3,(H,21,22,24)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJLOUXHJJUXIS-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. Thiazolidin-4-ones are known for their potential as therapeutic agents against various diseases, including diabetes, cancer, and infections. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which can be modified at various positions to enhance biological activity. The specific substituents in (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene) influence its interaction with biological targets.

Biological Activities

Thiazolidin-4-one derivatives exhibit a wide range of biological activities. The following sections detail the key areas of activity relevant to the compound .

Antidiabetic Activity

Thiazolidin-4-one derivatives are recognized for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. For instance, compounds like pioglitazone and rosiglitazone are well-known antidiabetic agents derived from this scaffold . The compound's structural features likely contribute to its potential efficacy in managing diabetes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidin-4-one derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific oncogenic pathways. For example, thiazolidinone derivatives have been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects . The structure of (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene) may enhance its interaction with molecular targets involved in cancer progression.

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have also been extensively studied. They exhibit activity against a range of pathogens, including bacteria and fungi. The modification of substituents can significantly affect their potency against specific strains . In particular, derivatives with electron-withdrawing groups have shown enhanced antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidin-4-one derivatives is crucial for optimizing their biological activities. Key factors influencing activity include:

- Substituent Position : Variations at positions 2 and 5 can lead to significant changes in biological activity.

- Electronic Properties : Electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets.

A detailed study on SAR can be found in recent literature that correlates structural modifications with enhanced pharmacological profiles .

Case Studies

Several studies have reported on the biological evaluation of thiazolidin-4-one derivatives:

- Antidiabetic Evaluation : A study demonstrated that a series of thiazolidinone derivatives exhibited varying degrees of PPARγ activation and glucose-lowering effects in diabetic models .

- Anticancer Screening : Another research focused on a library of thiazolidinone compounds that were tested against multiple cancer cell lines. Results indicated that certain modifications led to improved cytotoxicity compared to standard treatments .

- Antimicrobial Testing : A recent investigation highlighted the antibacterial efficacy of specific thiazolidinone derivatives against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular structure of this compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen. The specific substituents—dimethylphenyl and ethoxy-hydroxybenzylidene—enhance its reactivity and biological interactions.

Biological Activities

Thiazolidinone derivatives are known for their extensive pharmacological properties, including:

- Anticancer Activity : Studies have shown that thiazolidinones can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antibacterial Properties : These compounds exhibit activity against various bacterial strains, making them candidates for antibiotic development.

- Anti-inflammatory Effects : They can inhibit cyclooxygenase enzymes, which play a critical role in inflammation.

Case Studies

- Anticancer Research : A study demonstrated that derivatives similar to (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.

- Antibacterial Testing : In vitro assays revealed that this compound exhibited substantial antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Applications in Medicinal Chemistry

The applications of this compound primarily lie in:

- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

- Biochemical Research : Understanding its interaction with biological macromolecules aids in elucidating mechanisms of action for potential therapeutic targets.

Análisis De Reacciones Químicas

Imine Formation and Cyclization Reactions

The imine group (C=N) in this compound participates in reversible reactions under acidic or basic conditions. Key observations include:

-

Acid-catalyzed hydrolysis : The imine bond undergoes hydrolysis in aqueous HCl (1–2 M) to yield the corresponding amine and aldehyde derivatives .

-

Cyclization with thioglycolic acid : Reacting the compound with thioglycolic acid under reflux conditions generates substituted thiazolidin-4-one derivatives via intramolecular cyclization .

Table 1: Reaction Conditions for Cyclization

| Catalyst | Temperature | Time (h) | Yield (%) | Product Purity |

|---|---|---|---|---|

| β-CD-SO3H (10%) | Reflux | 2–5 | 92–96 | >95% |

Nucleophilic Substitution at the Thiazolidinone Core

The thiazolidin-4-one ring undergoes nucleophilic substitution at the C-2 and C-5 positions:

-

Reaction with amines : Substituted amines attack the electrophilic carbon adjacent to the sulfur atom, forming new C–N bonds. For example, reactions with pyridine derivatives yield analogs with enhanced biological activity .

-

Interaction with thioureas : Thiourea derivatives react at the C-5 position to form hybrid thiazolidinone-pyrimidine structures, as confirmed by NMR and X-ray crystallography .

Table 2: Substitution Reactions with Amines

| Amine Reagent | Solvent | Product Type | IC50 (μM) |

|---|---|---|---|

| 3-Pyridinylamine | Methanol | Pyrimidine-thiazolidinone | 6.09 |

| Cyclohexylamine | Toluene | Thiazolidine-lactam hybrid | 8.5 |

Oxidation and Reduction Pathways

The benzylidene moiety (C=C) and ethoxy group exhibit redox activity:

-

Oxidation of the benzylidene group : Treatment with KMnO4 in acidic media cleaves the double bond, generating carboxylic acid derivatives .

-

Reduction of the imine bond : Catalytic hydrogenation (H2/Pd-C) reduces the C=N bond to a C–N single bond, producing saturated thiazolidine analogs .

Table 3: Redox Reaction Outcomes

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO4/H2SO4 | 3-Ethoxy-4-hydroxybenzoic acid | Antimicrobial agents |

| Reduction | H2 (1 atm)/Pd-C | Dihydrothiazolidinone | Anticancer leads |

Condensation and Cross-Coupling Reactions

The compound participates in condensation reactions with carbonyl-containing reagents:

-

Knoevenagel condensation : Reacts with malononitrile in ethanol to form cyano-substituted derivatives, which show improved tyrosinase inhibition (IC50 = 3.17 μM vs. kojic acid’s 15.91 μM) .

-

Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the C-5 position, enhancing binding to enzyme active sites .

Biological Activity and Reaction Correlations

Reaction modifications directly impact pharmacological properties:

-

Antimicrobial activity : Thiazolidinone derivatives with electron-withdrawing groups (e.g., –NO2) exhibit MIC values of 12.7–25.6 μM against HeLa and K562 cells .

-

Enzyme inhibition : Structural analogs with pyridine or pyrrole substituents demonstrate potent PTP1B inhibition (IC50 = 6.09–8.66 μM), relevant for diabetes and cancer therapy .

Table 4: Biological Activity of Key Derivatives

| Derivative Structure | Target Enzyme | IC50 (μM) | Therapeutic Potential |

|---|---|---|---|

| 5-Pyridinyl-thiazolidinone | PTP1B | 6.09 | Antidiabetic |

| 3-Nitrobenzylidene analog | Tyrosinase | 3.17 | Antimelanoma |

Synthetic Optimization and Challenges

-

Solvent-free synthesis : Using β-cyclodextrin-SO3H as a catalyst improves reaction efficiency (yields >95%) and reduces environmental impact .

-

Purification hurdles : The compound’s low solubility in polar solvents necessitates chromatographic separation or recrystallization from ethanol/water mixtures .

Comparación Con Compuestos Similares

Thiazolidin-4-one derivatives are a well-studied class of heterocyclic compounds. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Comparisons

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) enhance resonance stabilization and bioactivity, while bulky groups (e.g., diethylaminoethyl) may reduce binding efficiency .

Key Observations :

- The target compound’s synthesis is hypothesized to require mild acidic conditions, similar to methods for 3a–e , but may face challenges due to the hydroxyl group’s sensitivity.

- Low yields in analogs like 9e highlight the trade-off between complex substituents and reaction efficiency.

Key Observations :

- The 3-ethoxy-4-hydroxybenzylidene group in the target compound may enhance AChE inhibition compared to methylbenzylidene analogs (e.g., 4o) due to stronger H-bonding .

- Antimicrobial activity correlates with lipophilic substituents (e.g., 4-methylbenzylidene in D8 ), suggesting the target’s ethoxy group balances hydrophobicity and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.